ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

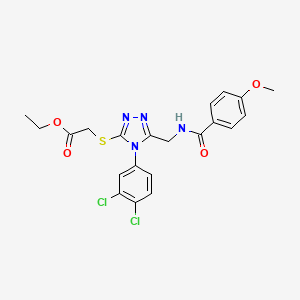

Ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative with a thioacetate ester functional group. Its structure features a 3,4-dichlorophenyl substituent at position 4 of the triazole ring and a 4-methoxybenzamidomethyl group at position 5. Such substitutions are known to enhance biological activity, particularly antimicrobial and antifungal properties, due to the electron-withdrawing effects of chlorine and the solubility-modifying methoxy group . Triazole derivatives are widely studied for their diverse pharmacological profiles, including enzyme inhibition and membrane disruption mechanisms .

Properties

IUPAC Name |

ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N4O4S/c1-3-31-19(28)12-32-21-26-25-18(27(21)14-6-9-16(22)17(23)10-14)11-24-20(29)13-4-7-15(30-2)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLMJXWJARAZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The presence of a dichlorophenyl group and a methoxybenzamido moiety enhances its potential biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to exhibit:

- Anticancer Activity : Many triazole derivatives are reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The thioether functionality may contribute to antibacterial and antifungal activities.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | |

| Compound B | SK-MEL-2 (Skin) | 4.27 | |

| Compound C | SK-OV-3 (Ovarian) | 19.5 |

These values indicate that the compound may possess potent anticancer properties, potentially making it a candidate for further development.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazole derivatives. This compound could exhibit activity against various pathogens due to its structural characteristics.

Case Studies

- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of triazole derivatives on human cancer cell lines, it was found that compounds with similar structural motifs showed strong inhibition rates against lung and skin cancers. The study utilized MTT assays to determine IC50 values and concluded that structural modifications significantly impacted biological activity .

- Mechanistic Insights : Another investigation focused on the mechanism of action of triazole derivatives indicated that they induce apoptosis through caspase activation pathways in cancer cells. This suggests that this compound may operate through similar pathways .

Scientific Research Applications

Biological Activities

Ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that triazole derivatives exhibit significant antimicrobial activities against various pathogens. The specific compound may inhibit the growth of bacteria and fungi by disrupting their cellular processes.

- Anticancer Activity : Triazoles are known to possess anticancer properties. This compound may act by interfering with cancer cell proliferation and inducing apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects. For example, it could target enzymes related to tumor growth or microbial metabolism.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents and conditions tailored for optimal yield and purity.

Synthetic Route Overview

- Formation of the Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.

- Substitution Reactions : Subsequent reactions introduce the dichlorophenyl and methoxybenzamide groups through nucleophilic substitution methods.

- Final Esterification : The final step usually involves esterification with acetic acid to produce the ethyl ester derivative.

Case Studies and Research Insights

Several studies have documented the applications of similar triazole compounds in various fields:

- Antifungal Research : A study published in Molecules highlighted the effectiveness of triazole derivatives against fungal infections, suggesting that compounds similar to this compound could be promising candidates for antifungal therapy .

- Cancer Treatment Exploration : Research presented in Pharmaceutical Chemistry Journal explored the anticancer properties of triazole derivatives, demonstrating their potential as chemotherapeutic agents against various cancer cell lines .

- Enzyme Interaction Studies : Investigations into enzyme inhibition by triazole compounds have shown promising results in modulating metabolic pathways associated with diseases such as diabetes and cancer .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Activity

- Chlorine vs. However, methoxy groups (as in and ) improve aqueous solubility, which may reduce toxicity .

- Thiadiazole Hybrids : Compounds like the sodium salt in , which integrate thiadiazole moieties, show superior enzyme-binding energy due to additional hydrogen-bonding interactions . The target compound lacks this feature but compensates with dichlorophenyl bioactivity.

Research Findings and Implications

Enhanced Dual Activity : The combination of 3,4-dichlorophenyl and 4-methoxybenzamido groups in the target compound suggests synergistic effects—chlorine enhances potency, while methoxy moderates solubility .

Comparative Efficacy : While the sodium salt in shows stronger enzyme interactions, the target compound’s ester form may improve tissue penetration and bioavailability .

Structural Optimization : Replacing the ethyl ester with a morpholine or pyrazole moiety (as in and ) could further modulate activity, though this remains unexplored .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

- Methodological Answer : The compound can be synthesized via intramolecular cyclization of substituted thiosemicarbazides or hydrazides. Key steps include:

- Reacting sodium salts of substituted xanthines or hydrazides with ethylisothiocyanate under reflux conditions .

- Optimizing reaction parameters (solvent, temperature, molar ratios) to maximize yield. Ethanol or methanol is typically used due to their polarity, which facilitates cyclization .

- Purification via recrystallization or column chromatography. Confirmation of success requires monitoring by TLC or HPLC .

Q. How can researchers confirm the structure and purity of this compound?

- Methodological Answer : Use a combination of spectral and chromatographic techniques:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1727 cm⁻¹, C=N at ~1633 cm⁻¹) .

- ¹H/¹³C NMR to confirm substituent positions and integration ratios .

- Mass spectrometry (HRMS) for molecular weight validation .

- HPLC-DAD to assess purity and detect impurities (e.g., using C18 columns with acetonitrile/water mobile phases) .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodological Answer :

- Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to validate tautomeric forms or stereochemistry .

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex regions .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational strategies are effective for predicting biological activity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like 5-lipoxygenase-activating protein (FLAP) or antimicrobial enzymes .

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring enhance antifungal activity) .

- Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How can researchers design derivatives to improve pharmacological activity?

- Methodological Answer :

- Modify substituents systematically:

- Introduce electron-donating groups (e.g., methoxy) on aromatic rings to enhance solubility and bioavailability .

- Replace the thioacetate moiety with sulfonyl or sulfonamide groups to alter metabolic stability .

- Use microwave-assisted synthesis to accelerate reaction kinetics and improve yields of novel derivatives .

Q. What analytical methods are recommended for validating synthetic intermediates?

- Methodological Answer :

- HPLC-DMD (Diode Array Detection) for quantifying intermediates and byproducts .

- Chromatography-mass spectrometry (LC-MS) to track reaction progress and identify side products .

- Thermogravimetric analysis (TGA) to assess thermal stability of intermediates during scale-up .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Re-evaluate experimental conditions (e.g., solvent effects, assay protocols) that may influence activity .

- Perform dose-response curves to confirm IC50/EC50 values and rule out false positives .

- Use statistical tools (e.g., ANOVA) to assess significance of variations between replicates .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.